molecular formula C11H21ClN2O2 B7983105 cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride

cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride

Cat. No.: B7983105
M. Wt: 248.75 g/mol
InChI Key: RXJJIZITFWJGNF-UFIFRZAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride: is a nitrogen-containing heterocyclic compound. It is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride typically involves large-scale batch reactions using the same synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols

Major Products: The major products formed from these reactions include various substituted derivatives of cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole, which can be further utilized in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

  • cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole
  • tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Uniqueness: cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This makes it particularly useful in pharmaceutical applications where solubility and stability are critical .

Properties

IUPAC Name

tert-butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJJIZITFWJGNF-UFIFRZAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CNC[C@H]2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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